Cas no 127555-22-0 (1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one)
![1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one structure](https://ja.kuujia.com/scimg/cas/127555-22-0x500.png)
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one 化学的及び物理的性質
名前と識別子
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- 1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
- 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one
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- インチ: 1S/C10H12N2O/c1-10(2)7-5-4-6-11-8(7)12(3)9(10)13/h4-6H,1-3H3
- InChIKey: MDYXRVRZZPXLLR-UHFFFAOYSA-N
- ほほえんだ: C12N(C)C(=O)C(C)(C)C1=CC=CN=2
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM563392-100mg |
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95%+ | 100mg |
$213 | 2024-08-02 | |
Chemenu | CM563392-250mg |
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95%+ | 250mg |
$355 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-500mg |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 500mg |
¥1708.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-100mg |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 100mg |
¥764.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-100.0mg |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 100.0mg |
¥764.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-500.0mg |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 500.0mg |
¥1708.0000 | 2024-07-28 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00955674-1g |
1,3,3‐trimethyl‐1H,2H,3H‐pyrrolo[2,3‐b]pyridin‐2‐one |
127555-22-0 | 98% | 1g |
¥2560.0 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-1G |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 1g |
¥ 2,560.00 | 2023-04-05 | |
Chemenu | CM563392-1g |
1,3,3-Trimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95%+ | 1g |
$711 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2099-250mg |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one |
127555-22-0 | 95% | 250mg |
¥1022.0 | 2024-04-25 |
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-oneに関する追加情報
Professional Introduction to 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one (CAS No: 127555-22-0)
1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one, identified by its Chemical Abstracts Service (CAS) number 127555-22-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the pyrrolopyridine class, a scaffold that is widely recognized for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The structural motif of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one incorporates a fused pyrrole and pyridine ring system, which is often associated with diverse biological functions ranging from enzyme inhibition to modulation of signaling pathways.
The significance of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one in modern drug discovery is underscored by its structural complexity and the potential for functionalization at multiple sites. This versatility makes it an attractive candidate for the development of novel therapeutic agents. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the design of derivatives with enhanced affinity and selectivity for target proteins.
In the realm of medicinal chemistry, the synthesis of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one has been refined through multiple synthetic pathways, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic approaches often leverage transition-metal catalysis and asymmetric methodologies to achieve high enantiomeric purity, which is crucial for pharmaceutical applications. The introduction of novel catalytic systems has not only streamlined the synthesis but also opened up possibilities for constructing more complex derivatives with tailored biological properties.
One of the most compelling aspects of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one is its potential as a pharmacophore in the development of small-molecule inhibitors. Studies have demonstrated that derivatives of this compound exhibit inhibitory activity against various enzymes implicated in metabolic disorders and inflammatory diseases. For instance, modifications at the N-methylated positions have been shown to modulate the binding affinity to heme-containing enzymes such as cytochrome P450s, which play critical roles in drug metabolism and detoxification processes.
The exploration of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one in preclinical models has revealed promising results in several disease contexts. Notably, research indicates that certain analogs derived from this scaffold exhibit anti-inflammatory properties by interfering with key signaling cascades involved in immune responses. These findings align with the growing interest in developing immunomodulatory agents for conditions such as autoimmune diseases and chronic inflammation. Additionally, preliminary studies suggest that this compound may have neuroprotective effects by interacting with receptors and ion channels implicated in neurodegenerative disorders.
The integration of 1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one into drug development pipelines is further supported by its favorable pharmacokinetic profile. Computational simulations have indicated that this compound exhibits good solubility and bioavailability when administered orally or intravenously. Furthermore, its metabolic stability suggests that it could be suitable for once-daily dosing regimens without significant degradation under physiological conditions.
In conclusion,1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one (CAS No: 127555-22-0) represents a structurally intriguing molecule with substantial potential in pharmaceutical research. Its unique heterocyclic framework combined with documented biological activities positions it as a valuable scaffold for developing novel therapeutics. As research continues to uncover new derivatives and applications,1,3,trimethylpyrrolo[2,3-b]pyridin-2-one is poised to make significant contributions to the advancement of medicinal chemistry and drug discovery.
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